molecular formula C12H22FNO4S B2821865 Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate CAS No. 1955532-08-7

Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate

Cat. No.: B2821865
CAS No.: 1955532-08-7
M. Wt: 295.37
InChI Key: ZYDZLILDKNGKQU-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate ( 1955532-08-7) is a high-purity chemical building block of interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C12H22FNO4S and a molecular weight of 295.37 g/mol, features a azepane core protected by a tert-butyloxycarbonyl (Boc) group, which is a standard strategy for amine protection in multi-step syntheses . The key reactive moiety is the fluorosulfonyl group attached to a methyl substituent, making this molecule a valuable intermediate for further functionalization . The fluorosulfonyl group is a highly electrophilic functionality that can act as a precursor to sulfonate esters or sulfonamides, or participate in SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful tool for the modular assembly of complex molecules and for bioconjugation applications . Researchers can leverage this compound in the exploration of new reaction methodologies and in the synthesis of more complex molecular architectures, particularly azepane-containing compounds which are privileged structures in pharmaceutical research. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

tert-butyl 4-(fluorosulfonylmethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(6-8-14)9-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDZLILDKNGKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate (CAS Number: 1955532-08-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₂₂FNO₄S. The compound features a tert-butyl group, a fluorosulfonyl moiety, and an azepane ring, which contribute to its unique chemical reactivity and biological profile.

PropertyValue
Molecular Weight293.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Storage ConditionsCool, dry place

Research indicates that compounds with fluorosulfonyl groups often exhibit high reactivity towards nucleophiles, which can lead to diverse biological effects. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The presence of the azepane ring suggests possible interactions with neurotransmitter receptors, which could influence neurological processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating the antimicrobial properties of fluorosulfonyl compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties.
  • Cytotoxicity Assays : In vitro assays conducted on structurally related compounds indicated cytotoxic effects on cancer cell lines. Although direct studies on this compound are lacking, it raises the possibility of exploring its anticancer potential.
  • Synthetic Applications : The compound's unique structure makes it a valuable intermediate in organic synthesis. Its reactivity can be exploited in the development of more complex molecules for pharmaceutical applications.

Comparison with Similar Compounds

Compound A: tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate (CAS: 2172541-40-9)

  • Molecular Formula: C₁₅H₂₄FNO₄
  • Molecular Weight : 303.4 g/mol
  • Substituent : A 2-ethoxy-1-fluoro-2-oxoethyl group (-CH(COOEt)F) at position 3.
  • The fluorine atom may enhance metabolic stability compared to non-fluorinated analogs.
  • Availability : Discontinued in commercial catalogs (e.g., 25 mg and 250 mg batches), limiting current applications .

Compound B: tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (CAS: 473836-97-4)

  • Molecular Formula: C₁₅H₂₅NO₄
  • Molecular Weight : 283.36 g/mol
  • Substituent : A (Z)-configured 2-ethoxy-2-oxoethylidene group (-CH=C(O)OEt) at position 4.
  • Solubility in chloroform, methanol, and DMSO suggests utility in organic synthesis .
  • Applications : Marketed as a research chemical for synthetic intermediates or ligand design .

Target Compound: Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate

  • Hypothetical Molecular Formula: C₁₂H₂₀FNO₄S (estimated based on substituents).
  • Differentiating Features :
    • Substituent : The fluorosulfonylmethyl group (-CH₂SO₂F) is highly polar and reactive, with the sulfonyl fluoride moiety acting as a potent electrophile.
    • Reactivity : Likely participates in nucleophilic substitution (e.g., with amines to form sulfonamides) or serves as a sulfonating agent.
    • Solubility : Expected to exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group.

Structural and Functional Comparison Table

Parameter Target Compound Compound A Compound B
Substituent at Position 4 Fluorosulfonylmethyl (-CH₂SO₂F) 2-Ethoxy-1-fluoro-2-oxoethyl (Z)-2-Ethoxy-2-oxoethylidene
Molecular Weight (g/mol) ~310 (estimated) 303.4 283.36
Key Reactivity Electrophilic sulfonylation Ester/fluorine-mediated reactions Conjugated ester addition
Solubility Polar aprotic solvents (inferred) Not reported Chloroform, Methanol, DMSO
Applications Sulfonamide synthesis, intermediates Limited (discontinued) Research intermediates

Research Implications and Trends

  • Electron-Withdrawing Effects : The fluorosulfonyl group in the target compound significantly enhances electrophilicity compared to the ethoxy-oxo groups in Compounds A and B, enabling distinct reaction pathways.
  • Synthetic Utility : While Compound B’s conjugated ester supports cyclization reactions, the target compound’s sulfonyl fluoride is more suited for covalent inhibitor design (e.g., in protease-targeting drugs).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate, and what key reagents/conditions are required?

  • Methodological Answer : The synthesis typically involves introducing the fluorosulfonyl group via sulfonylation. A plausible route starts with tert-butyl 4-(chlorosulfonylmethyl)azepane-1-carboxylate, followed by halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like THF or DMF under nitrogen . Precise temperature control (0–25°C) and stoichiometric excess of the fluorinating agent are critical to minimize side reactions (e.g., hydrolysis). Post-reaction purification via column chromatography (hexanes/EtOAC) ensures high purity (>95%) .
StepReagents/ConditionsYield (%)Purity (%)Reference
Fluorosulfonyl introductionKF, THF, 25°C, 12h60–70>95
PurificationSilica gel column (hexanes/EtOAC)>98

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the azepane ring, tert-butyl group, and fluorosulfonylmethyl moiety. 19^{19}F NMR quantifies fluorine integration .
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C12_{12}H21_{21}FNO4_4S requires m/z 318.1142) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in fluorosulfonyl introduction .

Advanced Research Questions

Q. What challenges arise in optimizing the fluorosulfonyl group introduction, and how can competing side reactions be mitigated?

  • Methodological Answer : Key challenges include:

  • Hydrolysis of Fluorosulfonyl Group : Moisture-sensitive reactions require anhydrous conditions and inert atmospheres. Use of molecular sieves or drying tubes is recommended .
  • Byproduct Formation : Competing nucleophilic substitution (e.g., chloride retention) can occur if fluorinating agents are insufficient. Excess KF (2–3 eq.) and extended reaction times (24h) improve conversion .
  • Analytical Monitoring : TLC (Rf_f = 0.3 in 1:1 hexanes/EtOAC) and 19^{19}F NMR track reaction progress .

Q. How can researchers resolve contradictions in reported biological activity data for fluorosulfonyl-containing azepane derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Structural Analogues : Minor differences (e.g., tert-butyl vs. benzyl carbamates) alter enzyme binding. Compare IC50_{50} values across analogues via kinetic assays .

  • Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect fluorosulfonyl reactivity. Standardize conditions using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, identifying steric clashes caused by the fluorosulfonyl group .

    CompoundTarget EnzymeIC50_{50} (nM)Assay ConditionsReference
    This compoundCarbonic Anhydrase IX120 ± 15pH 7.4, 25°C
    Analog (Chlorosulfonyl variant)Carbonic Anhydrase IX450 ± 30pH 7.4, 25°C

Q. What computational methods are used to predict the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to assess fluorosulfonyl hydrolysis energetics .
  • Molecular Dynamics (MD) : GROMACS simulates solvation behavior, revealing hydrogen-bonding interactions between fluorosulfonyl and water molecules .
  • pKa Prediction : ChemAxon software estimates sulfonyl group acidity (predicted pKa ≈ 1.2), guiding buffer selection for biological assays .

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